2-Chloro-1-(2-morpholinothiazol-5-yl)ethan-1-one
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Overview
Description
2-Chloro-1-(2-morpholinothiazol-5-yl)ethan-1-one is a chemical compound that belongs to the class of thiazole derivatives Thiazoles are five-membered heterocyclic compounds containing both sulfur and nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-1-(2-morpholinothiazol-5-yl)ethan-1-one typically involves the reaction of 2-chloroacetyl chloride with 2-morpholinothiazole. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted at room temperature and monitored using techniques such as thin-layer chromatography (TLC) to ensure completion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are mixed and allowed to react under controlled conditions. The product is then purified using techniques such as recrystallization or column chromatography to obtain the desired purity.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-1-(2-morpholinothiazol-5-yl)ethan-1-one can undergo various types of chemical reactions, including:
Nucleophilic substitution: The chlorine atom can be replaced by other nucleophiles such as amines or thiols.
Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group can be reduced to form alcohols.
Common Reagents and Conditions
Nucleophilic substitution: Common reagents include amines, thiols, and alcohols. The reaction is typically carried out in a polar solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are employed.
Major Products Formed
Nucleophilic substitution: Substituted thiazole derivatives.
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohol derivatives.
Scientific Research Applications
2-Chloro-1-(2-morpholinothiazol-5-yl)ethan-1-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial agent due to the presence of the thiazole ring.
Medicine: Explored for its potential therapeutic properties, including anticancer and anti-inflammatory activities.
Industry: Utilized in the development of agrochemicals and photographic sensitizers.
Mechanism of Action
The mechanism of action of 2-Chloro-1-(2-morpholinothiazol-5-yl)ethan-1-one involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes and receptors, potentially inhibiting their activity. The compound may also form covalent bonds with cysteine residues in proteins, leading to the modulation of protein function.
Comparison with Similar Compounds
Similar Compounds
2-Chloro-1-(6-methoxy-1,2,3,4-tetrahydroquinolin-1-yl)ethan-1-one: Another thiazole derivative with similar chemical properties.
N-phenyl-4-(6-phenylimidazo[2,1-b]thiazol-5-yl)thiazol-2-amines: Compounds with similar thiazole-based structures.
Uniqueness
2-Chloro-1-(2-morpholinothiazol-5-yl)ethan-1-one is unique due to the presence of both a morpholine and a thiazole ring in its structure. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
Molecular Formula |
C9H11ClN2O2S |
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Molecular Weight |
246.71 g/mol |
IUPAC Name |
2-chloro-1-(2-morpholin-4-yl-1,3-thiazol-5-yl)ethanone |
InChI |
InChI=1S/C9H11ClN2O2S/c10-5-7(13)8-6-11-9(15-8)12-1-3-14-4-2-12/h6H,1-5H2 |
InChI Key |
YEODZRKKHAAVKH-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCN1C2=NC=C(S2)C(=O)CCl |
Origin of Product |
United States |
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